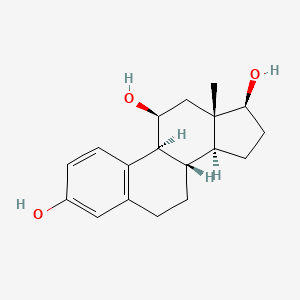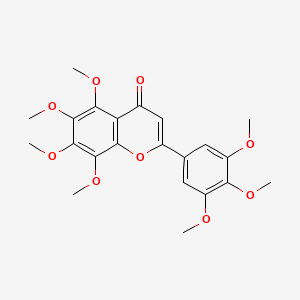
5,6,7,8,3',4',5'-Heptamethoxyflavone
Vue d'ensemble
Description
5,6,7,8,3’,4’,5’-Heptamethoxyflavone is a flavonoid compound . It is also known as 2-(3,4-Dimethoxyphenyl)-3,5,6,7,8-pentamethoxy-4H-1-benzopyran-4-one . It is primarily found in citrus peels .
Molecular Structure Analysis
The molecular formula of 5,6,7,8,3’,4’,5’-Heptamethoxyflavone is C22H24O9 . Its molecular weight is 432.42 . The IUPAC Standard InChI is InChI=1S/C22H24O9/c1-24-12-9-8-11 (10-13 (12)25-2)16-19 (27-4)15 (23)14-17 (26-3)20 (28-5)22 (30-7)21 (29-6)18 (14)31-16/h8-10H,1-7H3 .Physical And Chemical Properties Analysis
5,6,7,8,3’,4’,5’-Heptamethoxyflavone is a solid substance .Applications De Recherche Scientifique
Antifungal Applications
5,6,7,8,3',4',5'-Heptamethoxyflavone has demonstrated significant antifungal properties. A study by Almada-Ruiz et al. (2003) found that this compound, along with other polymethoxylated flavones isolated from cold-pressed orange oil, was effective in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a major plant pathogen affecting tropical fruits. This suggests potential applications in managing plant diseases in agriculture (Almada-Ruiz et al., 2003).
Anticancer Activity
Several studies have highlighted the anticancer potential of 5,6,7,8,3',4',5'-Heptamethoxyflavone. Duan et al. (2017) discovered that this compound showed potent inhibition of sterol regulatory element-binding proteins and exhibited strong antiproliferative activity against tumor cell lines. These findings suggest a role in cancer treatment or prevention (Duan et al., 2017). Additionally, Vongdeth et al. (2019) synthesized this flavone and found that it exhibited moderate to potent antiproliferative activities against human cancer cell lines, hinting at its therapeutic potential (Vongdeth et al., 2019).
Absorption and Bioavailability
The bioavailability of 5,6,7,8,3',4',5'-Heptamethoxyflavone is a critical aspect of its application. Wang et al. (2018) conducted a study to investigate the permeability and solubility of this compound, finding that it, along with its derivatives, exhibited high permeability and low aqueous solubility. This information is crucial for its potential application in functional food or nutraceutical products (Wang et al., 2018).
Neuroinflammatory Inhibition
Okuyama et al. (2015) explored the effects of 5,6,7,8,3',4',5'-Heptamethoxyflavone on neuroinflammation in the brain. Their study using mouse models showed that this compound could suppress neuroinflammation in the hippocampus, suggesting potential applications in neurological disorders or brain health (Okuyama et al., 2015).
Anti-Obesity Effects
The potential of 5,6,7,8,3',4',5'-Heptamethoxyflavone in managing obesity was studied by Wang et al. (2016). They found that the compound significantly inhibited lipid accumulation in 3T3-L1 adipocytes, indicating its potential as an anti-obesity agent (Wang et al., 2016).
Inhibition of Lipid Peroxidation
Malterud and Rydland (2000) reported the ability of this flavone to inhibit soybean 15-lipoxygenase, an enzyme involved in lipid peroxidation processes. This suggests a role in combating oxidative stress-related conditions (Malterud & Rydland, 2000).
Mécanisme D'action
5,6,7,8,3’,4’,5’-Heptamethoxyflavone has been found to have anti-tumor and anti-neuroinflammatory activity . It inhibits collagenase activity and increases the content of type I procollagen in human dermal fibroblast neoblast (HDFn) cells . It induces brain-derived neurotrophic factor (BDNF) expression through the cAMP/ERK/CREB signaling pathway and reduces phosphodiesterase activity in C6 glioma .
Propriétés
IUPAC Name |
5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-14-8-11(9-15(25-2)17(14)26-3)13-10-12(23)16-18(27-4)20(28-5)22(30-7)21(29-6)19(16)31-13/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELIRBOLQZEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219909 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6965-36-2 | |
| Record name | 5′-Methoxynobiletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 67580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67580 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8,3',4',5'-HEPTAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE42EJY6FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



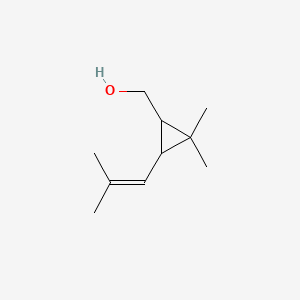
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)
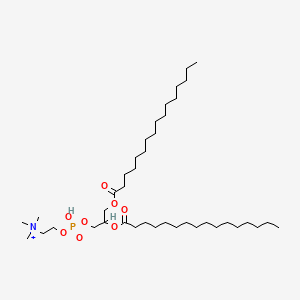
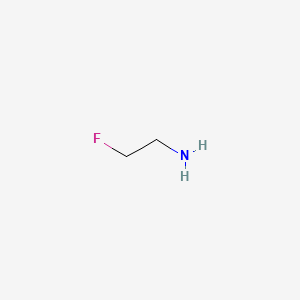
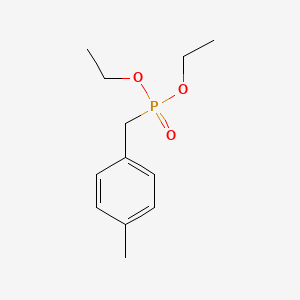


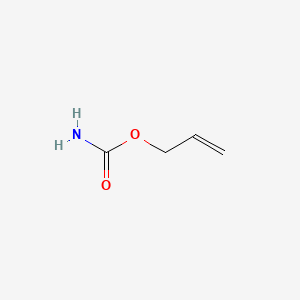
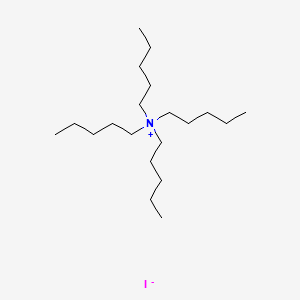
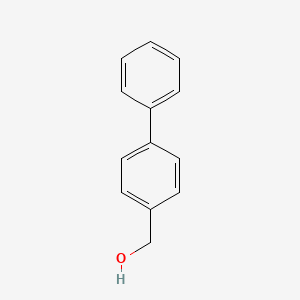
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)
